![molecular formula C14H11BrF3N3O2 B6591968 N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820603-91-5](/img/structure/B6591968.png)
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
説明
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, also known as BMS-986169, is a novel small molecule drug that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a protein that regulates the concentration of glycine in the brain, which is an important neurotransmitter involved in many physiological processes. BMS-986169 has shown potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, and cognitive impairment.
作用機序
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine works by inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine increases the concentration of glycine in the brain, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in many physiological processes, including learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and serotonin. In animal models, N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been shown to increase the release of glutamate in the prefrontal cortex, which is involved in cognitive function. N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in reward processing and addiction. N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has also been shown to increase the release of serotonin in the hippocampus, which is involved in mood regulation.
実験室実験の利点と制限
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several advantages for laboratory experiments, including its high potency and selectivity for GlyT1, which allows for precise modulation of glycine levels in the brain. N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has some limitations, including its potential for off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for the development of N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine and related compounds. One direction is to investigate the potential therapeutic effects of N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and bipolar disorder. Another direction is to explore the combination of N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine with other drugs, such as antipsychotics, to enhance their efficacy and reduce their side effects. Finally, further studies are needed to elucidate the long-term safety and efficacy of N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine in humans.
合成法
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-bromoaniline with trifluoromethylpyrimidine-2-carboxylic acid, followed by the reduction of the resulting intermediate and subsequent coupling with N-methylglycine. The final product is obtained after purification and characterization by various analytical techniques.
科学的研究の応用
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been extensively studied in preclinical and clinical settings for its potential therapeutic effects. In animal models, N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the efficacy of antipsychotic drugs. In human clinical trials, N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has shown promising results in improving cognitive performance in patients with schizophrenia and cognitive impairment.
特性
IUPAC Name |
2-[[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMKKRYYAVGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145539 | |
| Record name | Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | |
CAS RN |
1820603-91-5 | |
| Record name | Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




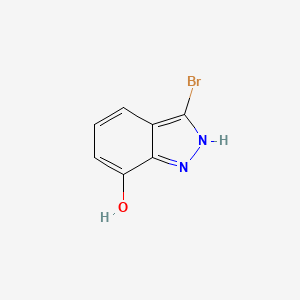
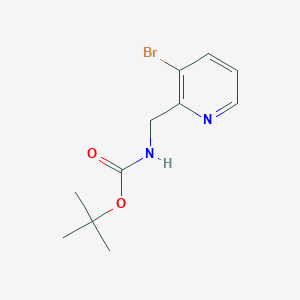

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)
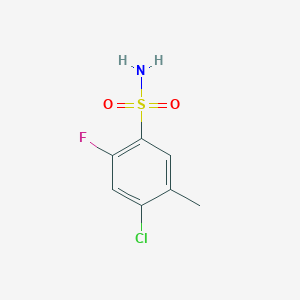
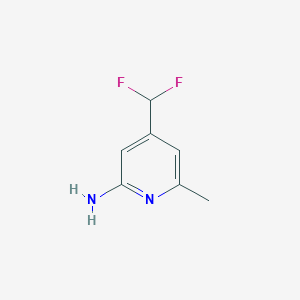
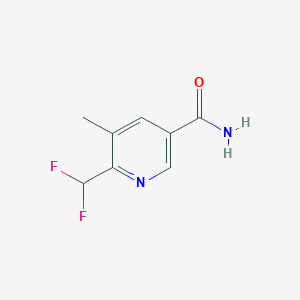
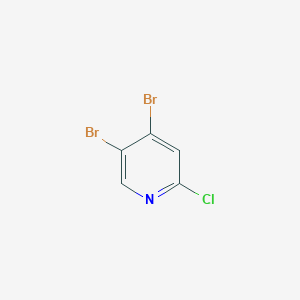
![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)
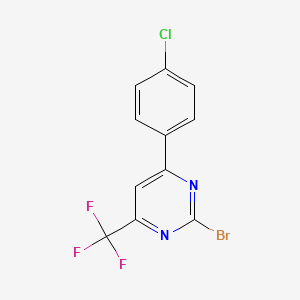
![5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591978.png)
![4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B6591984.png)